2-Ethyl-6-methoxypyridine

Vue d'ensemble

Description

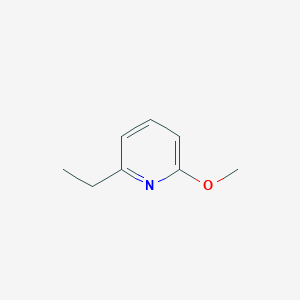

2-Ethyl-6-methoxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the second position and a methoxy group at the sixth position. This compound is found naturally in various plants and fruits, including coffee, tea, and grapes. It is known for its distinctive aroma and is used in flavoring and fragrance applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxypyridine typically involves the alkylation of 2-methoxypyridine with ethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and ethyl iodide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 2-ethyl-6-formylpyridine or 2-ethyl-6-carboxypyridine.

Reduction: Formation of 2-ethyl-6-methoxypiperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block in Organic Synthesis

2-Ethyl-6-methoxypyridine serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structural properties allow for the formation of complex organic molecules through reactions such as the Suzuki-Miyaura coupling, which is essential for creating carbon-carbon bonds in organic chemistry.

Production of Agrochemicals and Fine Chemicals

The compound is utilized in the production of agrochemicals and fine chemicals, contributing to the development of new pesticides and herbicides. Its unique chemical structure aids in enhancing the efficacy and selectivity of these compounds.

Biological Applications

Precursor for Biologically Active Molecules

In biological research, this compound acts as a precursor in synthesizing various biologically active molecules. This includes derivatives that exhibit antioxidant properties, which are investigated for their potential therapeutic benefits in managing oxidative stress-related conditions.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound derivatives. For instance, research on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated significant improvements in retinal microcirculation and protection against ischemic injuries in animal models. The compound showed a marked increase in retinal blood flow and electroretinographic responses compared to control groups .

Medical Research Applications

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating conditions related to ischemia. Studies indicate that it may enhance cerebral blood flow and exert neuroprotective effects, making it a candidate for treating cerebrovascular disorders and dementia-related pathologies .

Clinical Studies

In clinical settings, this compound has been evaluated for its efficacy in correcting neuroretinal changes. The results suggest that it could serve as a beneficial agent in managing retinal ischemia by improving microcirculation and reducing oxidative damage .

Industrial Applications

Development of Advanced Materials

Beyond its applications in pharmaceuticals and agrochemicals, this compound is also being studied for its role in developing advanced materials. Its unique properties enable it to be integrated into polymers and other materials that require specific chemical functionalities.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds; used in Suzuki-Miyaura coupling. |

| Biological Research | Precursor for antioxidants; neuroprotective properties demonstrated. |

| Medical Research | Potential treatment for ischemia; improves retinal microcirculation. |

| Industrial Use | Development of agrochemicals and advanced materials. |

Case Studies

- Retinoprotective Effects Study : In a controlled experiment involving rats subjected to retinal ischemia-reperfusion, administration of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate significantly improved retinal blood flow metrics compared to untreated groups, indicating its potential as a retinoprotector .

- Neuroprotective Mechanisms : A study assessed the neuroprotective effects of this compound derivatives on models of cerebral hypoperfusion, showing enhanced cerebral blood flow and neuroprotection against ischemic damage .

Mécanisme D'action

The mechanism of action of 2-Ethyl-6-methoxypyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The ethyl group contributes to the hydrophobic interactions, enhancing the compound’s overall stability and activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its biological effects.

Comparaison Avec Des Composés Similaires

2-Methoxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain applications.

2-Ethylpyridine: Lacks the methoxy group, reducing its ability to form hydrogen bonds.

6-Methoxypyridine: Lacks the ethyl group, affecting its hydrophobic interactions.

Uniqueness: 2-Ethyl-6-methoxypyridine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Activité Biologique

2-Ethyl-6-methoxypyridine is a compound with notable biological activities that have garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound (C_10H_13N) features a methoxy group (-OCH₃) and an ethyl group (-C₂H₅) attached to a pyridine ring. The presence of these groups influences its chemical reactivity and biological interactions. The methoxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological receptors, while the ethyl group contributes to hydrophobic interactions that stabilize the molecule in various environments.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The methoxy group facilitates non-covalent interactions with proteins and nucleic acids.

- Hydrophobic Interactions : The ethyl group enhances the compound's stability and interaction with lipid membranes.

- π-π Stacking : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.

Antioxidant Effects

The antioxidant properties of this compound have been evaluated in several studies. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing damage associated with chronic diseases such as cancer and cardiovascular disorders .

Retinoprotective Effects

A significant study highlighted the retinoprotective effects of related compounds (e.g., 2-ethyl-3-hydroxy-6-methylpyridine nicotinate) in a rat model of retinal ischemia-reperfusion injury. This study demonstrated that treatment with these compounds improved retinal microcirculation and reduced ischemic damage significantly compared to control groups .

| Treatment Group | Microcirculation Level (median perfusion units) | Statistical Significance |

|---|---|---|

| Control | 332 | - |

| Ischemia Model | 376 | - |

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate | 747 | |

| Nicotinic Acid | 690 | |

| Emoxipine | 674 |

This data suggests that derivatives of this compound may offer therapeutic benefits in conditions involving retinal ischemia.

Case Studies and Research Findings

Several studies have explored the broader implications of compounds related to this compound:

- Retinal Ischemia Study : In a controlled experiment involving rats, treatment with 2-ethyl-3-hydroxy-6-methylpyridine nicotinate showed significant improvements in retinal health following induced ischemic conditions. Parameters measured included electroretinography (ERG) responses, which indicated enhanced retinal function post-treatment .

- Antimicrobial Efficacy : Various studies have assessed the efficacy of this compound against common pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

- Oxidative Stress Reduction : Research has demonstrated that this compound can mitigate oxidative stress in cellular models, suggesting potential applications in neuroprotection and cardioprotection .

Propriétés

IUPAC Name |

2-ethyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORIWACGFMMFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.